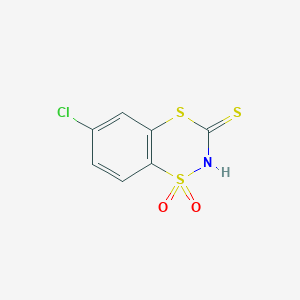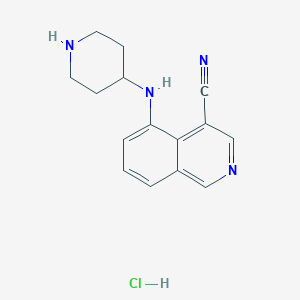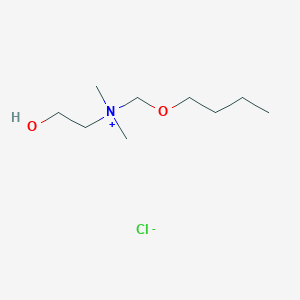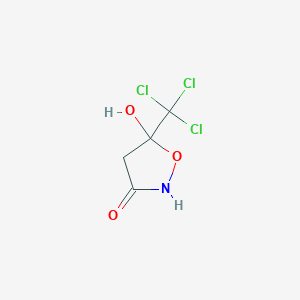
6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. Compounds containing the 1,1-dioxo-1,4,2-benzodithiazine ring system have been synthesized since 1984 and have shown a wide range of biological activities, including antitumor, anti-HIV, antibacterial, and carbonic anhydrase inhibitory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione typically involves the reaction of isatoic anhydride with 3-(R2-amino)-1,4,2-benzodithiazine 1,1-dioxides . The reaction conditions often include the use of quantum chemical calculations to optimize the synthesis process .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions derived from laboratory-scale experiments. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The chlorine atom can be substituted with various nucleophiles to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted benzodithiazine derivatives .
Scientific Research Applications
6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex heterocyclic compounds.
Biology: Exhibits antibacterial and antiviral activities, making it a candidate for drug development.
Medicine: Shows potential as an anticancer agent due to its cytotoxic effects on cancer cell lines.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione involves its interaction with various molecular targets and pathways:
Antitumor Activity: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Antibacterial Activity: It disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Carbonic Anhydrase Inhibition: The compound binds to the active site of carbonic anhydrase enzymes, inhibiting their activity and affecting physiological processes such as respiration and acid-base balance
Comparison with Similar Compounds
6-Chloro-3-sulfanylidene-2,3-dihydro-1H-1lambda~6~,4,2-benzodithiazine-1,1-dione can be compared with other similar compounds, such as:
6-Chloro-1,1-dioxo-1,4,2-benzodithiazines: These compounds share a similar core structure but differ in their substituents, leading to variations in biological activity.
2-Mercaptobenzenesulfonamides: These compounds have a similar sulfur-containing ring system and exhibit comparable biological activities.
Spiro[4H-benzo[d][1,3,7]oxadiazocine-4,3′(2′H)-[1,4,2]benzodithiazine]-2,6(1H,5H)dione derivatives: These derivatives have a spiro structure and show unique biological properties
Properties
CAS No. |
642442-13-5 |
|---|---|
Molecular Formula |
C7H4ClNO2S3 |
Molecular Weight |
265.8 g/mol |
IUPAC Name |
6-chloro-1,1-dioxo-1λ6,4,2-benzodithiazine-3-thione |
InChI |
InChI=1S/C7H4ClNO2S3/c8-4-1-2-6-5(3-4)13-7(12)9-14(6,10)11/h1-3H,(H,9,12) |
InChI Key |
FEFDYTPHKAOMEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=S)NS2(=O)=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Acetic acid--3-[(2-ethylhexyl)oxy]propane-1,2-diol (2/1)](/img/structure/B12588305.png)
![2-[(4,6-Dimethoxypyrimidin-2-yl)sulfanyl]-N-phenylbenzamide](/img/structure/B12588308.png)
![Phosphonic acid, [(2-nitrophenyl)-1-pyrrolidinylmethyl]-, dimethyl ester](/img/structure/B12588310.png)

![Benzamide, N-[(4-chlorophenyl)methyl]-2-hydroxy-4-methoxy-](/img/structure/B12588324.png)
![Propanamide, 2-[4-[(7-bromo-2-quinolinyl)oxy]phenoxy]-N-methyl-](/img/structure/B12588329.png)


![2-{[5-(1,3-Benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B12588334.png)
![Benzenamine, 4-methoxy-N-[1-(trifluoromethyl)-2-propenyl]-](/img/structure/B12588335.png)
![3-[2-(1-Piperidinyl)ethyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12588356.png)
![1-Benzylspiro[pyrrolidine-3,9'-xanthene]](/img/structure/B12588359.png)

![5-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]pyrimidine](/img/structure/B12588373.png)
